molecular formula C9H8N2O B1452216 1-(1H-indazol-6-yl)ethanone CAS No. 189559-85-1

1-(1H-indazol-6-yl)ethanone

Cat. No.: B1452216
CAS No.: 189559-85-1
M. Wt: 160.17 g/mol
InChI Key: PCVRYEUFVDIBFI-UHFFFAOYSA-N
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Description

1-(1H-Indazol-6-yl)ethanone is an organic compound with the molecular formula C9H8N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features an indazole ring, a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with an ethanone group attached at the 6-position of the indazole ring.

Biochemical Analysis

Biochemical Properties

1-(1H-indazol-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can lead to the modulation of inflammatory responses. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular communication and function.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-proliferative activity in cancer cells, suggesting that this compound may have similar effects . The compound’s impact on gene expression can lead to changes in the production of proteins involved in cell growth and survival, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds with specific amino acid residues in the active sites of target enzymes, leading to their inhibition or activation . This interaction can result in the modulation of biochemical pathways and cellular processes. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects observed in animal studies can help determine the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The effects of this compound on metabolic flux and metabolite levels can provide insights into its pharmacokinetic properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, facilitating its uptake and distribution within different cellular compartments . Additionally, binding proteins may influence the localization and accumulation of this compound in specific tissues, affecting its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

The synthesis of 1-(1H-indazol-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach includes the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent . These methods typically yield good to excellent results with minimal byproducts.

For industrial production, the synthesis of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. The use of copper or silver catalysts in the cyclization process is particularly common .

Chemical Reactions Analysis

1-(1H-Indazol-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.

Common reagents and conditions for these reactions include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as copper or silver salts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Indazol-6-yl)ethanone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . The compound has been studied for its potential use as a pharmacological agent in the treatment of various diseases, including cancer and infectious diseases .

In biology, this compound is used as a building block for the synthesis of bioactive molecules. Its unique structure allows for the development of novel compounds with enhanced biological activities . Additionally, the compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.

Comparison with Similar Compounds

1-(1H-Indazol-6-yl)ethanone can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and research tools.

Properties

IUPAC Name

1-(1H-indazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVRYEUFVDIBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657111
Record name 1-(1H-Indazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189559-85-1
Record name 1-(1H-Indazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indazol-6-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated HCl (2 mL) was added to a mixture of 1-(3-amino-4-methyl-phenyl)ethanone (8.4 mmol) and NaBF4 (1.2 g, 11 mmol) in H2O (10 mL) and the solution was cooled to 0° C. A solution of NaNO2 (0.58 g, 8.4 mmol) in H2O (1.5 mL) was added dropwise and the mixture was stirred at 0° C. for 30 min. The solid that formed was collected by filtration and washed with H2O (5 mL) followed by Et2O (5 mL) and dried under a reduced pressure. CH2Cl2 (20 mL), KOAc (0.91 g, 9.3 mmol) and 18-crown-6 (50 mg, 0.2 mmol) was added to the solid and the mixture was stirred at room temperature for 4 h. H2O (20 mL) was added and the layers were separated. The organic layer was dried (MgSO4) and the solvent removed at reduced pressure to afford 1-(1H-indazol-6-yl)ethanone (0.52 g).
Name
KOAc
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
8.4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
NaBF4
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.58 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-1H-indazole (5.0 g, 25.4 mmol) in 40 mL THF was added dropwise n-BuLi (2.5M, 30 mL, 76.2 mmol) at −65° C., and the mixture was stirred for 2 h. Then, N-methoxy-N-methylacetamide (2.9 g, 27.9 mmol) was added. The reaction mixture was stirred for another 2 h at −65° C., then quenched with 40 mL H2O. The mixture was extracted with EtOAc (3×50 mL). The combined organic layers were washed with 100 mL brine, dried, and concentrated to dryness. The residue was purified by flash column chromatography (PE/EA=40/1) to give the title compound 24-a (370 mg, 9%) as a yellow solid. [M+H] Calc'd for C9H8N2O, 161. Found, 161.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-(1H-indazol-6-yl)ethanol (100 mg, 0.6 mmol) in acetone (50 mL) was added PDC (1.11 g, 3 mmol). The mixture was stirred overnight at rt. The mixture was filtered through silica gel and purified by silica gel chromatography (4:1 EtOAc/Hex) to give the title compound as a brown solid (70 mg, 72%). 1H NMR (400 MHz, CDCl3) δ 8.45 (s, 1H), 8.23 (s, 1H), 8.09-8.08 (m, 1H), 7.56-7.54 (m, 1H), 2.72 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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